

# Spectroscopic Data for 3-Substituted-4-Methoxy-Benzaldehydes: A Technical Guide

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## Compound of Interest

Compound Name: *3-Diallylaminomethyl-4-methoxy-benzaldehyde*

CAS No.: 832740-13-3

Cat. No.: B2456227

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## Executive Summary: The "Gatekeeper" Scaffold

The 3-substituted-4-methoxybenzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for resveratrol analogs, chalcones, and stilbene-based anticancer agents. The 4-methoxy group acts as a fixed electronic anchor, while the 3-position functions as a variable "gatekeeper," allowing researchers to modulate lipophilicity, steric bulk, and electronic density without disrupting the core aldehyde reactivity.

This guide provides a definitive spectroscopic atlas for this scaffold, focusing on the diagnostic utility of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to differentiate substituents at the 3-position.

## Structural Analysis & Electronic Logic

The spectroscopic behavior of this system is governed by the interplay between the electron-donating methoxy group (C4) and the variable substituent (C3).

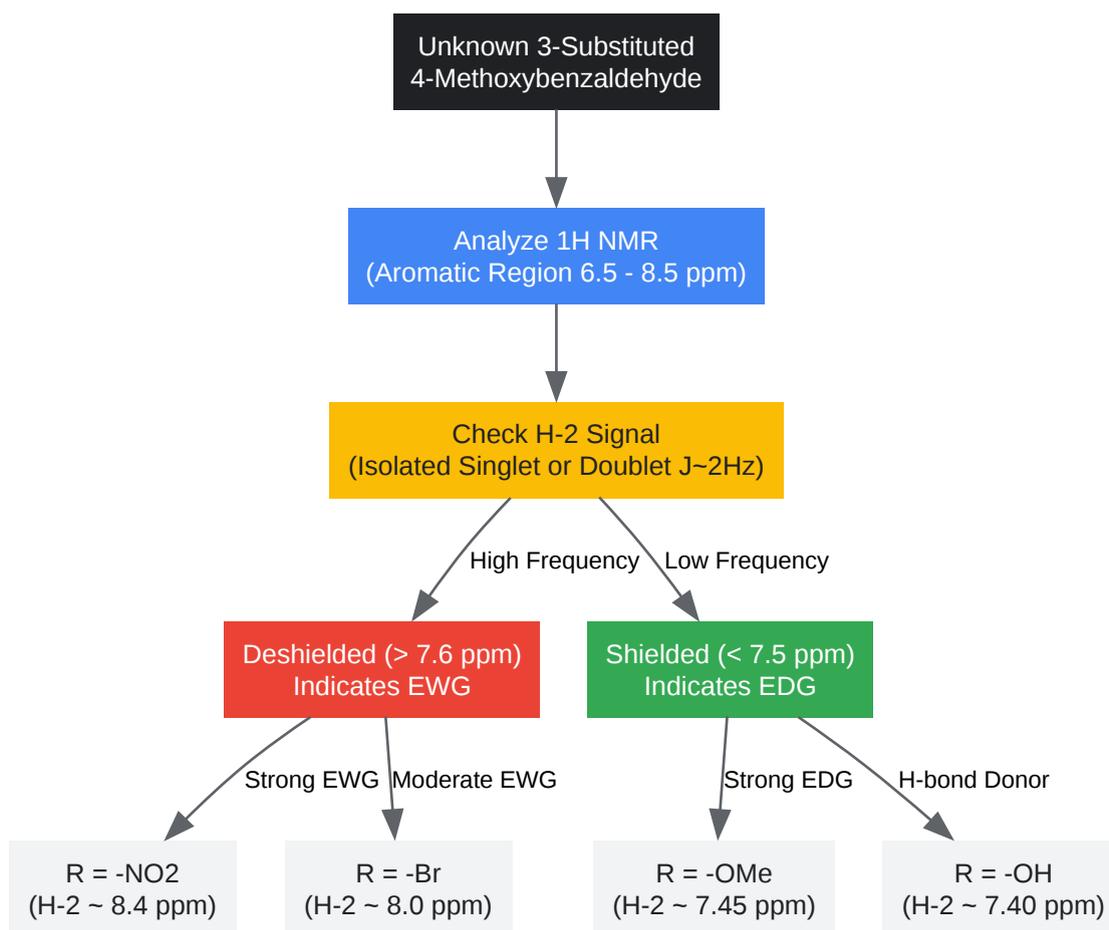
- The Diagnostic Probe (H-2): The proton at position 2 (H-2) is the most sensitive spectroscopic handle. It sits between the aldehyde carbonyl (EWG) and the 3-substituent. Its chemical shift is a direct readout of the electronic nature of the 3-substituent.

- The Shielding Anchor (H-5): The proton at position 5 (H-5) is ortho to the methoxy group. It remains relatively shielded (

6.9–7.1 ppm) and stable across derivatives, serving as an internal reference.

## Decision Logic for Substituent Identification

The following decision tree illustrates the workflow for identifying the 3-substituent based on H-2 splitting patterns and chemical shifts.



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Figure 1: NMR-based logic flow for identifying 3-substituents based on the chemical shift of the H-2 proton.

## Spectroscopic Atlas

## Comparative NMR Data (400 MHz, )

The following table consolidates chemical shifts for the most common derivatives. Note the dramatic shift of H-2 caused by electron-withdrawing groups (EWG) like Nitro and Bromo.

Substituent (R)	Compound Name	CHO (s)	H-2 (d, Hz)	H-6 (dd)	H-5 (d, Hz)	OMe (s)
-H	Anisaldehyde	9.88	7.85 (d, )	7.85 (d, )	7.00	3.89
-OCH	Veratraldehyde	9.85	7.45	7.40	6.98	3.96, 3.93
-OH	Isovanillin	9.83	7.42	7.38	7.03	3.97
-Br	3-Bromo-p-anisaldehyde	9.89	8.05	7.80	7.05	3.98
-NO	3-Nitro-p-anisaldehyde	9.95	8.42	8.10	7.25	4.05

\*Note: For R=H (Anisaldehyde), H-2 and H-6 are equivalent due to symmetry, appearing as a doublet coupling to H-3/H-5.

## Infrared (IR) Spectroscopy Signatures

The carbonyl stretching frequency (

) is sensitive to the conjugation efficiency, which is perturbed by the steric and electronic nature of the 3-substituent.

- General Range: 1680–1700 cm

- EWG Effect (Br, NO): Increases the double-bond character of the carbonyl by reducing resonance donation from the ring, shifting to higher wavenumbers (closer to 1700 cm).
- EDG Effect (OMe, OH): Increases electron density in the ring, facilitating resonance (-donation) into the carbonyl, shifting to lower wavenumbers (closer to 1680 cm).

## Experimental Protocol: Regioselective Synthesis

To generate high-purity spectroscopic standards, the regioselective bromination of 4-methoxybenzaldehyde is the most robust validation workflow. This protocol ensures the substituent is strictly at the 3-position.

### Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde

Objective: Introduce a bromine atom meta to the directing aldehyde group and ortho to the directing methoxy group.

Reagents:

- 4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 eq]
- Bromine ( ) [1.1 eq]
- Acetic Acid (Glacial) [Solvent]
- Sodium Acetate (Buffer/Catalyst)

Step-by-Step Methodology:

- Preparation: Dissolve p-anisaldehyde (10 mmol) in glacial acetic acid (15 mL) containing sodium acetate (1.0 g).
- Addition: Cool the solution to 0–5°C. Add a solution of bromine (11 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: The color will transition from dark red to orange.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Quench: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium bisulfite ( ) to quench excess bromine.
- Isolation: A white to pale yellow precipitate will form. Filter the solid.
- Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

#### Validation Check:

- MP: 51–53°C.
- <sup>1</sup>H NMR: Confirm the disappearance of the symmetric doublets of anisaldehyde and the appearance of the diagnostic H-2 doublet at ~8.05 ppm.

## References

- National Institute of Standards and Technology (NIST). 3-Bromo-4-methoxybenzaldehyde Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [\[Link\]](#)
- PubChem. 3-Bromo-4-methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). Veratraldehyde (3,4-Dimethoxybenzaldehyde) <sup>1</sup>H and <sup>13</sup>C NMR. AIST. Available at: [\[Link\]](#) (Search No. 120-14-9)

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## Sources

- 1. Benzaldehyde, 3,4-dimethoxy- [[webbook.nist.gov](http://webbook.nist.gov)]
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